molecular formula C5H9ClO2 B14743121 3-(2-Chloroethoxy)propanal CAS No. 5422-33-3

3-(2-Chloroethoxy)propanal

Cat. No.: B14743121
CAS No.: 5422-33-3
M. Wt: 136.58 g/mol
InChI Key: XXKVOLCCICDWCM-UHFFFAOYSA-N
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Description

3-(2-Chloroethoxy)propanal is an organochlorine aldehyde characterized by a propanal backbone substituted with a 2-chloroethoxy group (-OCH₂CH₂Cl) at the third carbon. This compound combines the reactivity of an aldehyde group with the electron-withdrawing and steric effects of the chloroethoxy substituent. Chlorinated aldehydes are typically intermediates in organic synthesis, pharmaceuticals, or agrochemicals, where their reactivity enables further functionalization .

Properties

CAS No.

5422-33-3

Molecular Formula

C5H9ClO2

Molecular Weight

136.58 g/mol

IUPAC Name

3-(2-chloroethoxy)propanal

InChI

InChI=1S/C5H9ClO2/c6-2-5-8-4-1-3-7/h3H,1-2,4-5H2

InChI Key

XXKVOLCCICDWCM-UHFFFAOYSA-N

Canonical SMILES

C(COCCCl)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroethoxy)propanal typically involves the reaction of 3-chloropropanal with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the chloroethoxy group. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired product is obtained with high yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and scalability. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroethoxy)propanal undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-Chloroethoxy)propanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chloroethoxy)propanal involves its reactivity as an aldehyde and a chloroalkane. The aldehyde group can undergo nucleophilic addition reactions, while the chloro group can participate in nucleophilic substitution reactions. These reactions enable the compound to interact with various molecular targets and pathways, facilitating its use in organic synthesis and other applications .

Comparison with Similar Compounds

Sulfur-Containing Analogs: 3-(Methylthio)propanal

Structure : Replaces the chloroethoxy group with a methylthio (-SCH₃) group.
Key Findings :

  • Occurrence : Identified in fermented foods (e.g., Budu fish sauce) and roasted peanuts, contributing to "nutty" or "popcorn-like" flavors .
  • Formation : Generated via Maillard reaction or methionine Strecker degradation during thermal processing .
  • Odor Activity : High odor activity values (OAVs) in roasted peanuts, making it a key flavor contributor .

Comparison :

  • Reactivity : The methylthio group is less polar than chloroethoxy, enhancing volatility and aroma impact.
  • Applications : Primarily used in food chemistry, unlike chloroethoxy derivatives, which are more likely employed in synthetic chemistry.

Aromatic Substituted Propanals: 3-(2-Chlorophenyl)propanal

Structure : Features a 2-chlorophenyl group (-C₆H₄Cl) instead of chloroethoxy.
Key Findings :

  • Synthesis : Used in pharmaceutical intermediates; the aromatic ring stabilizes the molecule via conjugation .

Comparison :

  • Stability : The chlorophenyl group provides resonance stabilization, whereas chloroethoxy may increase susceptibility to nucleophilic attack at the ether oxygen.
  • Applications : More common in drug synthesis (e.g., fluorinated analogs) compared to aliphatic chloroethoxy derivatives .

Ethoxy/Methoxy Derivatives: 3-(2-Methoxyethoxy)propylamine

Structure : Substitutes the aldehyde group with an amine and replaces chlorine with methoxy (-OCH₃) .
Key Findings :

  • Physicochemical Properties : Higher polarity due to the amine and ether groups, enhancing water solubility .
  • Safety : Requires stringent handling (e.g., chemical protective clothing) due to reactivity .

Comparison :

  • Functionality : The amine group enables participation in condensation reactions, whereas the aldehyde in 3-(2-Chloroethoxy)propanal is prone to oxidation or nucleophilic addition.

Ester Derivatives: Ethyl 3-(1-(2-chlorophenyl)-2-ethoxy-2-oxoethylthio)propanoate

Structure : Replaces the aldehyde with an ester and incorporates a thioether linkage .
Key Findings :

  • Synthesis : Used in complex organic transformations, leveraging the thioether for regioselective reactions .
  • Stability : The ester group reduces reactivity compared to aldehydes, enhancing shelf life .

Comparison :

  • Reactivity : Esters are less reactive toward nucleophiles than aldehydes, making them preferable in stable intermediates.

Data Table: Key Properties of Selected Propanal Derivatives

Compound Substituent Molecular Weight Key Applications Notable Properties References
This compound -OCH₂CH₂Cl ~152.59 (calc.) Synthetic intermediates High reactivity (aldehyde) -
3-(Methylthio)propanal -SCH₃ 104.18 Food flavoring High volatility, low OAV
3-(2-Chlorophenyl)propanal -C₆H₄Cl 168.62 Pharmaceuticals Aromatic stabilization
3-(2-Methoxyethoxy)propylamine -OCH₂CH₂OCH₃ + -NH₂ 147.19 Specialty chemicals Polar, water-soluble

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